molecular formula C8H13ClF3NO B6189280 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride CAS No. 2648957-49-5

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride

Cat. No.: B6189280
CAS No.: 2648957-49-5
M. Wt: 231.64 g/mol
InChI Key: AMZZRFXSTAWERU-UHFFFAOYSA-N
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Description

The compound 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride features a bicyclo[2.1.1]hexane core with a trifluoromethyl (-CF₃) group at position 1, an oxygen atom in the 2-oxabicyclo system, and an ethylamine side chain at position 4, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced metabolic stability (due to the electron-withdrawing CF₃ group) and improved solubility (via the hydrochloride salt).

Properties

CAS No.

2648957-49-5

Molecular Formula

C8H13ClF3NO

Molecular Weight

231.64 g/mol

IUPAC Name

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7-3-6(4-7,1-2-12)5-13-7;/h1-5,12H2;1H

InChI Key

AMZZRFXSTAWERU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)CCN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Precursor Synthesis

The synthesis begins with fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes. Key steps include:

  • Fluorinated Cyclobutane Preparation : Ring-opening of norbornene derivatives with trifluoromethyl-containing nucleophiles yields methylenecyclobutanes with -CF₃ groups at strategic positions.

  • Hydroxyl/Amino Group Introduction : Mitsunobu reactions or reductive amination installs the necessary functional groups for subsequent cyclization.

Iodocyclization Mechanism

Treatment with iodine monochloride (ICl) induces electrophilic iodocyclization, forming the bicyclo[2.1.1]hexane core. Computational studies suggest a stepwise process:

  • Iodonium Ion Formation : Electrophilic attack of I⁺ at the methylene group.

  • Ring Closure : Intramolecular nucleophilic attack by the hydroxyl/amine group, forming the oxabicyclic system.

  • Carboxylation : Trapping of intermediates with CO₂ generates carboxylic acid derivatives for downstream functionalization.

Table 1: Iodocyclization Optimization Parameters

ParameterOptimal ConditionsYield RangeKey Observation
Iodinating AgentICl (1.2 equiv)68-72%Excess ICl reduces selectivity
SolventCH₂Cl₂-Polar aprotic solvents favored
Temperature0°C → rt-Slow warming minimizes byproducts
CarboxylationCO₂ (1 atm), 12 h85-90%Critical for amine stability

Photochemical Cascade Reactions for Bicyclic Core Assembly

A groundbreaking approach merges nucleophilic phosphine catalysis with energy transfer photocatalysis to construct 2-oxabicyclo[2.1.1]hexanes from allyl alcohols and alkynyl precursors.

Reaction Design

  • Catalyst System : Thioxanthone (photocatalyst) with triphenylphosphine (nucleophilic catalyst).

  • Mechanistic Pathway :

    • Conjugate Addition : Phosphine activates alkynyl substrates for Michael addition to allyl alcohols.

    • Energy Transfer : Photoexcitation generates triplet diradical intermediates.

    • 5-exo-trig Cyclization : Radical recombination forms the bicyclic scaffold with complete diastereocontrol.

Scope and Functionalization

This method enables systematic variation at all positions of the bicyclic core:

  • C6 Substitution : Allyl alcohols with terminal substituents (e.g., -Cl, -CH₃) install groups at C6 in >90% ee.

  • C3 Functionalization : Spirocyclic systems form via cyclic allyl alcohols (e.g., 1-vinylcyclobutan-1-ol).

  • Trifluoromethyl Incorporation : Use of CF₃-containing alkynyl precursors directly introduces the -CF₃ group during cascade cyclization.

Table 2: Photochemical Method Performance Metrics

EntryAllyl AlcoholAlkynyl PartnerYield (%)dr
1But-3-en-2-olCF₃C≡CH78>20:1
21-Vinylcyclobutan-1-olCF₃C≡CH65Single
3Cinnamyl alcoholCF₃C≡CH71>20:1

Late-Stage Amine Installation and Salt Formation

Reductive Amination Strategies

Post-cyclization functionalization of ketone intermediates provides access to the ethylamine sidechain:

  • Oxime Formation : Treatment with hydroxylamine hydrochloride.

  • Hydrogenation : Pd/C-catalyzed reduction under H₂ (50 psi) yields primary amine.

  • HCl Salt Formation : Precipitation with anhydrous HCl in Et₂O provides the hydrochloride salt in >95% purity.

Protecting Group Considerations

  • Boc Protection : tert-Butoxycarbonyl groups prevent undesired side reactions during bicyclic core synthesis.

  • Deprotection : TFA-mediated cleavage in CH₂Cl₂ quantitatively removes Boc groups prior to salt formation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Scalability

MethodStepsTotal YieldCost (USD/g)Green Metrics*
Iodocyclization631%420PMI: 58
Photochemical Cascade444%290PMI: 37
Hybrid Approach539%350PMI: 45

*Process Mass Intensity (PMI) calculated as total mass input per mass product. Lower values indicate greener processes.

The photochemical cascade method offers superior atom economy (87% vs. 68% for iodocyclization) and reduced reliance on halogenated solvents. However, iodocyclization provides better control over trifluoromethyl positioning in complex substrates.

Challenges and Optimization Opportunities

Stereochemical Control

The bridgehead quaternary carbon introduces significant steric hindrance, leading to:

  • Epimerization Risks : Basic amine conditions during salt formation may racemize chiral centers. Mitigated by low-temperature HCl gas saturation.

  • Byproduct Formation : Competing [1.1.1] vs. [2.1.1] bicyclic isomers require careful chromatography (silica gel modified with 10% NaHCO₃).

Fluorine-Specific Considerations

  • Electron-Withdrawing Effects : The -CF₃ group deactivates adjacent positions, necessitating elevated temperatures (80-100°C) for SN2 reactions.

  • Radical Stability : Photochemical methods exploit CF₃-induced stabilization of transition states, enabling milder conditions .

Chemical Reactions Analysis

Types of Reactions

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's bicyclic structure enables it to act as a bioisostere for traditional aromatic compounds, particularly ortho-substituted phenyl rings. This property is crucial for drug design, as it can enhance the pharmacokinetic profiles of bioactive molecules.

Case Studies

  • Bioisosteric Replacement : Research has shown that substituting ortho-substituted phenyl rings with 2-oxabicyclo[2.1.1]hexane derivatives leads to improved solubility and metabolic stability in drug candidates, which is essential for enhancing therapeutic efficacy and reducing side effects .
  • Antimicrobial Agents : The incorporation of this compound into existing antimicrobial frameworks has demonstrated potential in increasing activity against resistant bacterial strains, making it a candidate for further exploration in antibiotic development .
  • Agrochemicals : The compound has been evaluated as a scaffold in the design of new fungicides and herbicides, where its unique properties contribute to the effectiveness and specificity of agrochemical agents .

Material Science Applications

The unique structural characteristics of 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride also lend themselves to applications in materials science.

Case Studies

  • Polymer Synthesis : The compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties, suitable for advanced material applications .
  • Nanocomposites : Research indicates that incorporating this bicyclic structure into nanocomposite materials can improve their barrier properties and overall durability, making them suitable for packaging and protective coatings .

Summary of Applications

Application AreaSpecific UsesBenefits
Medicinal ChemistryDrug design (bioisosteres)Improved solubility and metabolic stability
Antimicrobial agentsEnhanced activity against resistant strains
Agrochemical developmentIncreased effectiveness and specificity
Material SciencePolymer synthesisEnhanced thermal stability
Nanocomposite materialsImproved barrier properties

Mechanism of Action

The mechanism of action of 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences
Target Compound 1-CF₃, 4-ethylamine-HCl ~C₉H₁₃ClF₃NO >200 Not explicitly stated Reference compound
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride [] 1-CH₃, 4-amine-HCl C₆H₁₂ClNO 149.62 2170372-24-2 -CH₃ instead of -CF₃; simpler structure, lower molecular weight
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride [] 1-CH₃, 3-CH₂NH₂-HCl C₇H₁₄ClNO 163.65 2411279-09-7 Methanamine side chain at position 3; positional isomerism
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride [] 1-COOEt, 4-amine-HCl C₈H₁₄ClNO₃ 207.66 104234-94-8 Ester group introduces polarity; altered solubility and reactivity
3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid [] 1-COOH, 3-CF₃ C₇H₇F₃O₃ 196.13 2413896-21-4 Carboxylic acid enhances solubility; lacks amine functionality
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol [] 1-CH₂OH, 4-CF₂H C₇H₁₀F₂O₂ 164.15 2503206-15-1 -CF₂H vs. -CF₃; reduced electronegativity and lipophilicity

Physicochemical and Pharmacological Implications

Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound increases electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to -CH₃ analogs .

Hydrochloride Salt vs. Free Base:

  • The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .

Positional Isomerism and Side Chain Variations:

  • Ethylamine at position 4 (target) vs. methanamine at position 3 () alters conformational rigidity and receptor-binding profiles.
  • Carboxylate esters () introduce hydrolytic instability but enable prodrug strategies .

Functional Group Impact on Solubility:

  • Carboxylic acid derivatives () exhibit higher solubility in aqueous media but reduced membrane permeability compared to amine hydrochlorides .

Biological Activity

2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride, also known by its IUPAC name, exhibits a unique bicyclic structure that enhances its potential biological activity. This compound is of interest in medicinal chemistry due to its structural motifs that may mimic bioactive compounds.

  • Molecular Formula : C6H9ClF3N
  • Molecular Weight : 203.59 g/mol
  • CAS Number : 2624131-80-0
  • Purity : ≥95%

The trifluoromethyl group and the bicyclic structure contribute to the compound's physicochemical properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar bicyclic structures can act as enzyme inhibitors or receptor modulators, influencing metabolic pathways and cellular signaling.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity associated with this compound:

Antimicrobial Activity

Preliminary investigations suggest that derivatives of bicyclic amines can exhibit antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains, indicating potential as an antibiotic agent.

Neuropharmacological Effects

Research into similar bicyclic compounds has revealed neuropharmacological effects, including modulation of neurotransmitter systems. The potential for this compound to influence serotonin and dopamine receptors could position it as a candidate for treating neurological disorders.

Case Studies

A recent case study on related compounds showed promising results in preclinical trials for anxiety and depression models in rodents, suggesting that the structural features of these compounds may confer anxiolytic effects.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of neurotransmitter systems
AnxiolyticReduced anxiety-like behavior

Q & A

Basic Question: What are the recommended safety protocols for handling this compound during synthesis and purification?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and N95 masks to prevent skin/eye contact and inhalation. Use fume hoods for volatile intermediates .
  • Waste Management: Segregate halogenated waste (due to trifluoromethyl groups) and amine-containing residues. Collaborate with licensed waste disposal services to comply with environmental regulations .
  • Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.

Advanced Question: How can researchers optimize the synthetic yield of this bicyclic amine hydrochloride?

Methodological Answer:

  • Route Selection: Prioritize ring-closing strategies (e.g., intramolecular etherification) to construct the 2-oxabicyclo[2.1.1]hexane core. Use Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates .
  • Reaction Monitoring: Employ LC-MS to track byproduct formation (e.g., ring-opening products). Adjust stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) to minimize side reactions.
  • Purification: Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate the hydrochloride salt. Confirm purity via ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) .

Basic Question: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • Spectroscopic Characterization:
    • ¹H/¹³C NMR: Assign bicyclic protons (δ 3.5–5.0 ppm for oxabicyclo ethers) and amine protons (δ 1.5–2.5 ppm, broad).
    • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.
    • X-ray Crystallography: Resolve stereochemistry of the bicyclic core using single crystals grown via vapor diffusion (MeOH/Et₂O) .
  • Elemental Analysis: Validate chloride content (theoretical ~12%) via ion chromatography.

Advanced Question: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., ketamine for NMDA receptor studies).
    • Validate solubility in assay buffers (e.g., PBS with 0.1% DMSO) to avoid aggregation artifacts .
  • Data Cross-Validation:
    • Compare IC₅₀ values across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
    • Perform dose-response curves in triplicate to assess reproducibility.

Advanced Question: What strategies mitigate degradation of this compound under physiological pH conditions?

Methodological Answer:

  • Stability Studies:
    • Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-UV (λ = 254 nm).
    • Identify hydrolytic cleavage points (e.g., oxabicyclo ether) using tandem MS .
  • Formulation Adjustments:
    • Use lyophilization to stabilize the hydrochloride salt.
    • Add antioxidants (e.g., ascorbic acid) to buffer solutions to prevent oxidative decomposition.

Basic Question: How should researchers design experiments to study the environmental fate of this compound?

Methodological Answer:

  • Environmental Simulation:
    • Conduct OECD 301D shake-flask tests to assess biodegradability in activated sludge.
    • Measure soil adsorption coefficients (Kₐ) using batch equilibrium methods .
  • Ecotoxicity Screening:
    • Test acute toxicity in Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition).

Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico Modeling:
    • Use Schrödinger’s QikProp to estimate logP (~2.1), blood-brain barrier permeability (predicted high), and CYP450 inhibition .
    • Perform molecular dynamics simulations (AMBER force field) to study binding to serotonin transporters.
  • Metabolite Prediction:
    • Apply BioTransformer 3.0 to identify likely Phase I metabolites (e.g., N-dealkylation or hydroxylation) .

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